

# 2-(4-Methylphenoxy)ethanethioamide: Technical Monograph & Synthetic Utility Guide

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## Compound of Interest

Compound Name:	2-(4-Methylphenoxy)ethanethioamide
CAS No.:	35370-83-3
Cat. No.:	B3370296

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## Executive Summary

**2-(4-Methylphenoxy)ethanethioamide** is a specialized organosulfur building block characterized by a lipophilic p-tolyloxy tail and a reactive thioamide headgroup. While occasionally screened for intrinsic antimicrobial activity (analogous to ethionamide), its primary utility in modern literature is as a crucial synthon for the Hantzsch thiazole synthesis.

This guide details the synthesis, reactivity, and pharmacological landscape of this scaffold, providing validated protocols for its conversion into bioactive 2-substituted thiazoles—a class of compounds with significant antifungal, antitubercular, and herbicidal properties.

## Key Chemical Data

Property	Specification
IUPAC Name	2-(4-Methylphenoxy)ethanethioamide
CAS Number	35370-83-3
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NOS
Molecular Weight	181.26 g/mol
Core Moiety	Phenoxy-thioamide
Primary Application	Precursor for 2-(phenoxyethyl)thiazoles

## Chemical Synthesis & Methodology

The synthesis of **2-(4-Methylphenoxy)ethanethioamide** typically proceeds via the thionation of its amide precursor. The choice of thionating agent—Lawesson's Reagent (LR) versus Phosphorus Pentasulfide (P<sub>4</sub>S<sub>10</sub>)—dictates yield and purity.

## Validated Synthesis Protocol

Objective: Convert 2-(4-methylphenoxy)acetamide to **2-(4-methylphenoxy)ethanethioamide**.

### Reagents & Materials:

- Precursor: 2-(4-Methylphenoxy)acetamide (1.0 eq)
- Reagent: Lawesson's Reagent (0.5–0.6 eq)
- Solvent: Anhydrous Toluene or THF
- Atmosphere: Nitrogen ( )

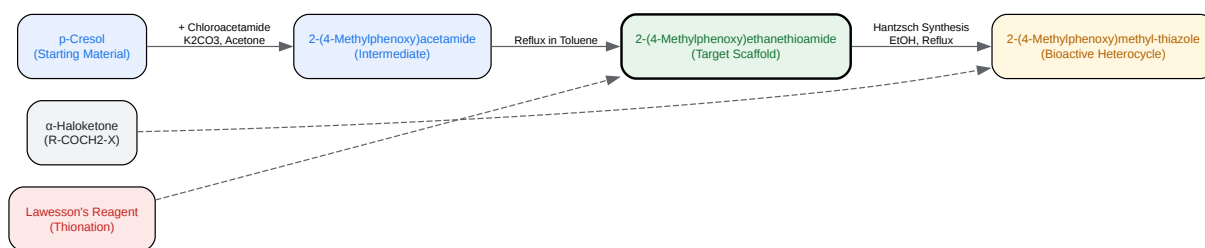
### Step-by-Step Procedure:

- Preparation: Dissolve 10 mmol of 2-(4-methylphenoxy)acetamide in 50 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

- Addition: Add 5.5 mmol (0.55 eq) of Lawesson's Reagent. The slight excess ensures complete conversion.
- Reflux: Heat the mixture to reflux (110°C) under atmosphere. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
  - Checkpoint: The reaction typically completes in 2–4 hours. The spot for the amide ( ) will disappear, replaced by a less polar yellow spot ( ).
- Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.
- Purification: The residue will contain the product and polymeric phosphorus byproducts. Purify via flash column chromatography on silica gel (Eluent: DCM/Hexane gradient).
- Yield: Expect 85–92% yield of yellow crystalline solid.

## Mechanistic Pathway (Graphviz)

The following diagram illustrates the conversion logic and the subsequent Hantzsch cyclization pathway.



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Caption: Synthetic route from p-cresol to the target thioamide, and its subsequent cyclization to thiazole derivatives.

## Reactivity & Downstream Applications

The thioamide group is a "soft" nucleophile, making this compound a versatile building block.

### Hantzsch Thiazole Synthesis

The most critical application of **2-(4-Methylphenoxy)ethanethioamide** is the synthesis of 2,4-disubstituted thiazoles.

- Mechanism: The sulfur atom attacks the  
  
-carbon of an  
  
-haloketone (e.g., phenacyl bromide), followed by cyclodehydration.
- Significance: The resulting 2-(phenoxyethyl)thiazole scaffold is a privileged structure in medicinal chemistry, known for potent antifungal activity (lanosterol 14  
  
-demethylase inhibition).

### Oxidation to Nitriles

Under oxidative conditions (e.g.,

or Iodine/Ammonia), the thioamide can be desulfurized to form 2-(4-methylphenoxy)acetonitrile. This is useful if the user needs to access the nitrile functionality while maintaining the phenoxy ether linkage.

### Pharmacological Potential & Analogs[1][2][3][4]

Research indicates that while the thioamide itself has modest activity, its structural analogs and derivatives are highly bioactive.

### Structure-Activity Relationship (SAR)

The biological activity is modulated by substitutions on the phenoxy ring and the modification of the thioamide group.

Analog Class	Structural Modification	Biological Effect	Mechanism
Parent	4-Methyl group	Moderate lipophilicity	Membrane permeation; weak antimycobacterial.
Halogenated	4-Chloro / 2,4-Dichloro	Increased metabolic stability	Auxin mimicry (Herbicidal); increased antifungal potency.
Thiazole Deriv.	Cyclization with phenacyl bromide	High potency	Inhibition of fungal CYP51; disruption of ergosterol synthesis.
Isosteres	Amide (O instead of S)	Lower activity	Loss of "soft" nucleophilicity; reduced binding to sulfur-cysteine targets.

## Antimicrobial & Antitubercular Context

Thioamides are structurally related to Ethionamide and Prothionamide, second-line drugs for Tuberculosis.

- Mechanism: These drugs are prodrugs activated by the enzyme EthA (a flavin-dependent monooxygenase) in *Mycobacterium tuberculosis*.
- Hypothesis: **2-(4-Methylphenoxy)ethanethioamide** may serve as a substrate for EthA, generating reactive S-oxide species that inhibit InhA (enoyl-ACP reductase). However, the bulky phenoxy group differs significantly from the pyridine ring of ethionamide, likely altering binding affinity.

## Herbicidal Activity

The 2-(4-methylphenoxy) moiety mimics the structure of MCPA (2-methyl-4-chlorophenoxyacetic acid).

- Activity: Auxin agonist.
- Thioamide Effect: Converting the acid/amide to a thioamide often increases resistance to hydrolysis in soil, potentially acting as a "slow-release" pro-herbicide or possessing distinct binding kinetics to auxin-binding proteins.

## Experimental Validation Protocols

To ensure scientific integrity, the following assays are recommended to validate the identity and purity of the synthesized compound.

### Analytical Characterization (Expected Data)

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - 2.30 (s, 3H,  
)
  - 4.85 (s, 2H,  
)
  - 6.8–7.2 (m, 4H, Aromatic protons)
  - 7.8, 8.5 (br s, 2H,  
, exchangeable with  
)
- IR Spectroscopy:
  - Diagnostic bands: 3300–3100  $\text{cm}^{-1}$  (  
stretch), 1240  $\text{cm}^{-1}$  (C-O-C ether), 1100–1000  $\text{cm}^{-1}$  (C=S stretch).

### Purity Assay (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 $\mu\text{m}$ , 4.6 x 150mm).

- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].
- Detection: UV at 254 nm.
- Retention Time: The thioamide will elute later than its amide precursor due to the higher lipophilicity of the C=S bond compared to C=O.

## References

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- Compound Registry: PubChem CID 12352005 (Related Thioamide Derivatives). [Link](#)
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)